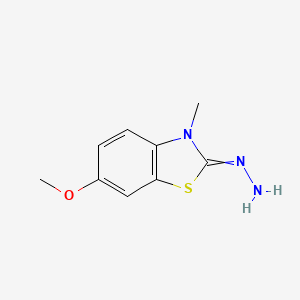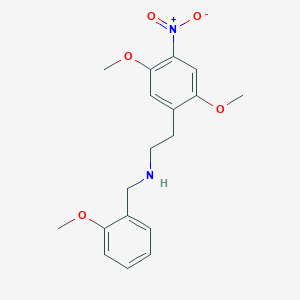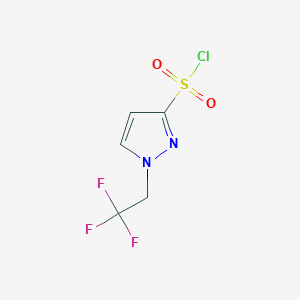![molecular formula C33H40O21 B1651942 3-[6-[[3,5-Dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one CAS No. 136449-10-0](/img/structure/B1651942.png)
3-[6-[[3,5-Dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[6-[[3,5-Dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one is a natural product found in Camellia sinensis with data available.
Applications De Recherche Scientifique
Computational Study on Blood Glucose Level Regulation
Muthusamy and Krishnasamy (2016) explored the role of a compound similar to the queried chemical (SID 242078875) in regulating blood glucose levels. Isolated from Syzygium densiflorum fruits, traditionally used for diabetes treatment, this compound targets several proteins involved in diabetes management, such as dipeptidyl peptidase-IV and glucokinase. Molecular docking and dynamics simulations suggest its potential in diabetes therapy (Muthusamy & Krishnasamy, 2016).
Vibrational Spectroscopic Study of Quercetin 3-D-galactoside (Q3G)
Aydın and Özpozan (2020) conducted a vibrational spectroscopic study of a compound similar to the queried chemical, known as quercetin 3-D-galactoside (Q3G). The study, which employed DFT/B3LYP and DFT/LSDA methods, revealed the formation of hydrogen bonds and provided insights into the compound's UV spectra and HOMO–LUMO energy gaps. This research aids in understanding the molecular behavior and properties of Q3G (Aydın & Özpozan, 2020).
Solubility Studies in Ethanol–Water Solutions
Research by Gong et al. (2012) and Zhang et al. (2012) investigated the solubilities of various saccharides, including those structurally similar to the queried compound, in ethanol-water mixtures. These studies are crucial for understanding the physical and chemical properties of these compounds in different solvents, which has implications for their use in pharmaceutical formulations and industrial processes (Gong, Wang, Zhang, & Qu, 2012); (Zhang, Gong, Wang, & Qu, 2012).
Flavonol Glycosides in Plant Research
Research on compounds structurally related to the queried compound, specifically flavonol glycosides in plants like Triplaris cumingiana, was conducted by Hussein et al. (2005). These studies contribute to understanding the cytotoxic activities of these compounds against human cancer cell lines, highlighting their potential in cancer research (Hussein, Barberena, Correa, Coley, Solis, & Gupta, 2005).
Bismuth Organic Framework Study
Kumar and Mishra (2007) explored the binding abilities and conformational changes of a bismuth organic framework involving a compound structurally similar to the queried chemical. This research provides insights into the molecular arrangement, bond lengths, and angles, which are significant in the field of material science and molecular modeling (Kumar & Mishra, 2007).
Polyketide Research in Fungi
Li et al. (2018) isolated new polyketides from the desert endophytic fungus Paraphoma sp., which are structurally similar to the queried compound. This research contributes to understanding the biosynthetic pathways of these metabolites and their potential applications in bioactivity studies (Li, Sun, Zhang, Deng, Wang, Tan, Zhang, Jia, Zhang, Zhang, & Zou, 2018).
Propriétés
Numéro CAS |
136449-10-0 |
|---|---|
Formule moléculaire |
C33H40O21 |
Poids moléculaire |
772.7 |
Nom IUPAC |
3-[6-[[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C33H40O21/c1-9-19(39)29(53-32-25(45)23(43)20(40)16(7-34)51-32)27(47)31(49-9)48-8-17-21(41)24(44)26(46)33(52-17)54-30-22(42)18-14(38)5-11(35)6-15(18)50-28(30)10-2-3-12(36)13(37)4-10/h2-6,9,16-17,19-21,23-27,29,31-41,43-47H,7-8H2,1H3 |
Clé InChI |
XEFNBVWDOQCMSG-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)piperidine-4-carboxamide oxalate](/img/structure/B1651859.png)
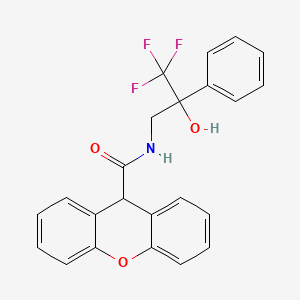

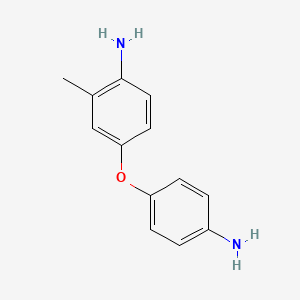
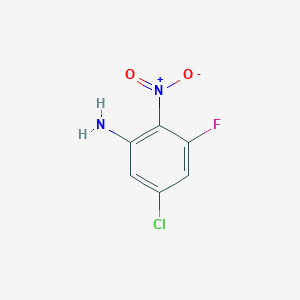
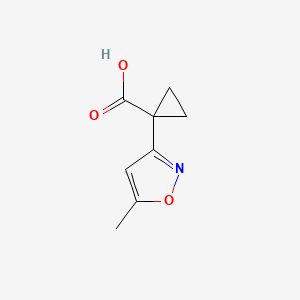
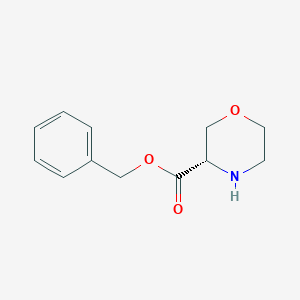

![4-[[(4-Cyanophenyl)methyl-(piperidin-3-ylmethyl)amino]methyl]benzonitrile](/img/structure/B1651872.png)
